7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Overview
Description
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, commonly known as AMID, is an organic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 191.24 g/mol. AMID is used in the synthesis of various drugs, as an intermediate in the synthesis of pharmaceuticals, and as a reagent in organic synthesis.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 7-amino-4-methylquinolin-2(1H)-one, closely related to 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, possess potential anticancer activity. A study by Kubica et al. (2018) involved the synthesis of novel derivatives and their evaluation through cell viability and wound healing assays. It was found that these compounds selectively targeted cancer cells, with varying activity against different cancer types, and some showed the ability to inhibit cell migration. This indicates that such compounds could be promising candidates for anti-cancer drugs (Kubica et al., 2018).
Role in Enzyme Inhibition
Another study explored the role of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (a compound structurally similar to 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one) in inhibiting phenylethanolamine N-methyltransferase, an enzyme, compared to its affinity toward the alpha 2-adrenoceptor. This study, conducted by Grunewald et al. (1997), revealed insights into the selectivity of this compound for enzyme inhibition, suggesting potential applications in targeted therapeutic interventions (Grunewald et al., 1997).
Synthesis of Novel Compounds
Ali et al. (2008) reported on the efficient preparation of derivatives of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates, showcasing the versatility of compounds related to 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in synthesizing a range of chemical entities. This highlights the compound's potential as a building block in synthetic chemistry (Ali et al., 2008).
properties
IUPAC Name |
7-amino-2-methyl-1,4-dihydroisoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBTURLUUARLNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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